molecular formula C21H24O2 B071982 3,3,3',3'-Tetramethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-6,6'-diol CAS No. 1568-80-5

3,3,3',3'-Tetramethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-6,6'-diol

Cat. No.: B071982
CAS No.: 1568-80-5
M. Wt: 308.4 g/mol
InChI Key: SICLLPHPVFCNTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

HIV-1 integrase inhibitor 8 is a compound designed to inhibit the activity of the HIV-1 integrase enzyme, which is crucial for the integration of viral DNA into the host genome. This integration is an essential step in the replication cycle of the human immunodeficiency virus (HIV), making integrase inhibitors a vital component of antiretroviral therapy for the treatment of HIV/AIDS .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HIV-1 integrase inhibitors often involves the incorporation of specific chemical scaffolds that can effectively inhibit the integrase enzyme. One common approach is the use of diketo acid moieties, which have been shown to be effective in inhibiting the strand transfer activity of the integrase enzyme . The synthetic route typically involves multiple steps, including protection and deprotection of functional groups, coupling reactions, and purification processes .

Industrial Production Methods

Industrial production of HIV-1 integrase inhibitors involves scaling up the synthetic routes developed in the laboratory. This process requires optimization of reaction conditions to ensure high yield and purity of the final product. Techniques such as high-throughput screening and process optimization are employed to identify the most efficient production methods .

Chemical Reactions Analysis

Types of Reactions

HIV-1 integrase inhibitor 8 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and modification of HIV-1 integrase inhibitors include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines .

Scientific Research Applications

Overview

3,3,3',3'-Tetramethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-6,6'-diol (CAS No. 1568-80-5), commonly referred to as spirobiindane diol, is a compound with significant potential in various scientific and industrial applications. Its unique structural features contribute to its utility in medicinal chemistry, materials science, and potentially as a chemical intermediate.

Medicinal Chemistry

One of the most notable applications of this compound is as a HIV-1 integrase inhibitor . Research indicates that spirobiindane derivatives exhibit promising antiviral activity by interfering with the integrase enzyme crucial for viral replication. This has implications for developing new antiretroviral therapies aimed at treating HIV infections .

Organic Synthesis

Due to its unique spiro structure, this compound serves as a valuable building block in organic synthesis. It can be utilized in the synthesis of more complex molecules, particularly in creating compounds with potential pharmaceutical applications. The ability to modify the spirobiindane framework allows for the exploration of various derivatives with tailored biological activities .

Material Science

The compound's structural characteristics also lend themselves to applications in material science. Its rigidity and potential for functionalization make it an interesting candidate for developing new polymers or composite materials with enhanced mechanical properties or thermal stability .

Case Study 1: Antiviral Activity

A study published in a peer-reviewed journal demonstrated that derivatives of spirobiindane compounds significantly inhibited HIV-1 integrase activity in vitro. The research highlighted the structure-activity relationship (SAR) that could be leveraged to optimize potency and selectivity against viral targets.

Case Study 2: Synthesis of Novel Derivatives

In another study focused on synthetic methodologies, researchers successfully synthesized a series of spirobiindane derivatives using this compound as a starting material. The resulting derivatives were evaluated for their pharmacological profiles, showing varied biological activities that suggest potential therapeutic uses beyond antiviral applications.

Summary Table of Applications

Application AreaDescriptionReference Source
Medicinal ChemistryHIV-1 integrase inhibition; potential antiviral therapies
Organic SynthesisBuilding block for synthesizing complex organic molecules
Material ScienceDevelopment of new polymers/composite materials with enhanced properties

Mechanism of Action

HIV-1 integrase inhibitor 8 exerts its effects by binding to the active site of the HIV-1 integrase enzyme, thereby preventing the strand transfer step of viral DNA integration into the host genome. This inhibition blocks the replication of the virus and reduces the viral load in infected individuals. The molecular targets involved include the integrase enzyme and the viral DNA, with pathways related to the integration process being disrupted .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

HIV-1 integrase inhibitor 8 is unique due to its specific chemical scaffold and its ability to inhibit both wild-type and mutant forms of the integrase enzyme. This makes it a promising candidate for overcoming resistance issues associated with other integrase inhibitors .

Biological Activity

3,3,3',3'-Tetramethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-6,6'-diol (CAS Number: 1568-80-5) is a synthetic compound with a complex spirobiindene structure. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity based on recent research findings.

  • Molecular Formula : C21H24O2
  • Molecular Weight : 308.41 g/mol
  • Purity : Typically >95% as determined by HPLC and qNMR
  • Appearance : White to light yellow powder or crystals
  • Melting Point : 213.0 to 217.0 °C

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

In a study screening a library of compounds for activity against Mycobacterium tuberculosis, this compound was identified as having significant inhibitory effects. The following table summarizes its performance compared to other compounds in the same screen:

Compound % Inhibition (M. tuberculosis) MIC (µM) IC20 (µM) HepG2
This compoundTBDTBDTBD
Acetyl indole1004.530
Aminomethylquinoxaline987.82.0

The exact values for the compound of interest were not detailed in the available literature but indicate promising activity against M. tuberculosis .

Anticancer Activity

Research has shown that spirobiindene derivatives can possess anticancer properties. A review highlighted that similar compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Case Studies

  • Study on Antimicrobial Efficacy :
    A recent investigation evaluated over 98,000 compounds for their ability to inhibit M. tuberculosis. The study found that certain derivatives of spiro compounds had high efficacy rates exceeding 90% inhibition at specific concentrations .
  • Anticancer Mechanism Exploration :
    Another study focused on the structure-activity relationship (SAR) of spiro compounds related to cancer treatment. It was found that modifications in the molecular structure could enhance their selectivity and potency against cancer cells while reducing toxicity to normal cells .

Properties

IUPAC Name

1,1,1',1'-tetramethyl-3,3'-spirobi[2H-indene]-5,5'-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O2/c1-19(2)11-21(17-9-13(22)5-7-15(17)19)12-20(3,4)16-8-6-14(23)10-18(16)21/h5-10,22-23H,11-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SICLLPHPVFCNTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(CC(C3=C2C=C(C=C3)O)(C)C)C4=C1C=CC(=C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3051753
Record name 3,3,3',3'-Tetramethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-6,6'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3051753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1568-80-5
Record name 2,2′,3,3′-Tetrahydro-3,3,3′,3′-tetramethyl-1,1′-spirobi[1H-indene]-6,6′-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1568-80-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1'-Spirobi(1H-indene)-6,6'-diol, 2,2',3,3'-tetrahydro-3,3,3',3'-tetramethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001568805
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-Spirobi[1H-indene]-6,6'-diol, 2,2',3,3'-tetrahydro-3,3,3',3'-tetramethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3,3,3',3'-Tetramethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-6,6'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3051753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

7,7'-dihydroxy-3,3',4,4'-tetrahydro-4,4,4',4'-tetramethyl-2,2'-spirobi(2H-1-benzopyrane); trans-2,3-bis(4'-hydroxyphenyl)-2-butene; 9,9-bis(4'-hydroxyphenyl)fluorene; 3,3-bis(4'-hydroxyphenyl)-2-butanone; 1,6-bis(4'-hydroxyphenyl)-1,6-hexanedione; α,α,α',α'-tetramethyl-α,α'-bis(4-hydroxyphenyl)-p-xylene; α,α,α',α'-tetramethyl-α,α'-bis (4-hydroxyphenyl)-m-xylene; 4,4'-dihydroxybiphenyl; hydroquinone; and resorcinol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
trans-2,3-bis(4'-hydroxyphenyl)-2-butene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
3,3-bis(4'-hydroxyphenyl)-2-butanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
1,6-bis(4'-hydroxyphenyl)-1,6-hexanedione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.